
N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the furanyl group via a cyclization reaction, and the pyridazinone group via a condensation reaction . The butanamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups present. The fluorophenyl group would likely contribute to the compound’s aromaticity, the furanyl group would introduce a five-membered ring with an oxygen atom, the pyridazinone group would introduce a six-membered ring with two nitrogen atoms, and the butanamide group would introduce a carbonyl group and an amine group.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom in the fluorophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction . The furanyl group could potentially undergo reactions at the oxygen atom, such as oxidation or reduction . The pyridazinone group could potentially undergo reactions at the carbonyl group, such as reduction to an alcohol or addition of a nucleophile .科学的研究の応用
Antiviral and Anticancer Activities
Studies have illustrated the potential of structurally related compounds in the realm of antiviral and anticancer activities. For instance, compounds synthesized from furanone derivatives have shown promising antiviral activity against the H5N1 virus, with certain derivatives exhibiting significant effectiveness (Flefel et al., 2014). Moreover, novel derivatives bearing furan moieties have been synthesized, displaying antioxidant activity surpassing that of ascorbic acid and demonstrating anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Synthetic Methodologies for Heterocyclic Compounds
Research on synthetic methodologies has led to the development of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving similar compounds (Hafiz et al., 2011). This highlights the compound's role in facilitating the synthesis of heterocyclic systems, which are crucial in drug development and material science.
Fluorescence Chemosensor Development
The chemical structure of N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide suggests potential applications in the development of fluorescence chemosensors. A related study reports a phenoxazine-based fluorescent chemosensor for the discriminative detection of Cd2+ and CN− ions, which could be used for bio-imaging in live cells and zebrafish, demonstrating the versatility of similar compounds in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Material Science and Organic Synthesis
Further research has explored the synthesis of novel furan- and thiophene-derived compounds, demonstrating their application in material science and organic synthesis. For example, the synthesis of highly substituted 3-fluorofurans has been achieved through methods that could potentially be applied to the synthesis of related compounds, offering new pathways for the development of materials with unique properties (Li et al., 2012).
特性
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRDVOYZKOKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)
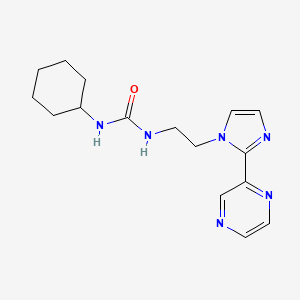
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)

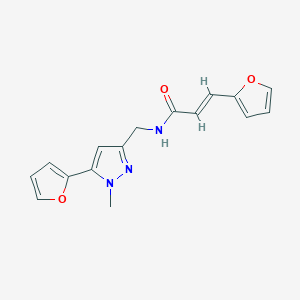
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
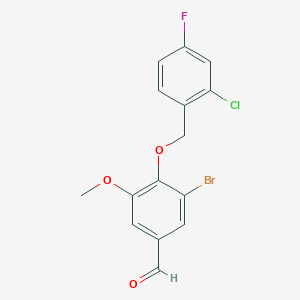
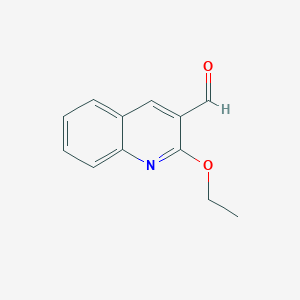

![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)
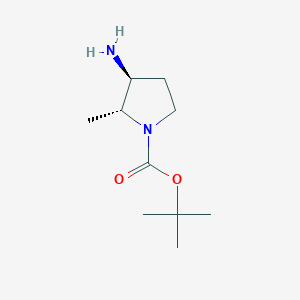
![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)